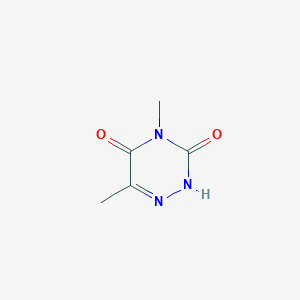

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione

Description

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione is a derivative of 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil), a heterocyclic compound with a pyrimidine-like scaffold. The parent compound, 6-azauracil, is known for its antitumor properties and serves as a precursor for derivatives with diverse bioactivities . The dimethyl variant introduces methyl groups at positions 4 and 6, altering steric, electronic, and pharmacokinetic properties compared to other derivatives.

Properties

CAS No. |

62764-56-1 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4,6-dimethyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(9)8(2)5(10)7-6-3/h1-2H3,(H,7,10) |

InChI Key |

YDZNYNCVEANOBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=O)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Base-Mediated N-Methylation

The N4 nitrogen undergoes alkylation using methyl iodide in the presence of bis(trimethylsilyl)acetamide (BSA) as a mediator. This method, adapted from the synthesis of 2-substituted triazine-diones, involves:

- Dissolving 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in anhydrous dimethylformamide (DMF).

- Adding methyl iodide (1.2 equiv) and BSA (1.5 equiv) at 0°C.

- Stirring at 80°C for 12 hours to yield 4-methyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.

Key Data :

Substitution at the C6 Position

Kumada Coupling for C6 Methylation

The bromine atom at C6 is replaced with a methyl group via a palladium-catalyzed Kumada coupling:

- Reacting 4-methyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with methylmagnesium bromide (3.0 equiv).

- Using tetrakis(triphenylphosphine)palladium(0) (5 mol%) in tetrahydrofuran (THF) at 60°C.

Key Data :

Nucleophilic Aromatic Substitution

Alternative substitution employs lithium methylamide under high-temperature conditions:

- Heating 4-methyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with lithium methylamide (2.5 equiv) in toluene at 120°C.

- Quenching with aqueous NH$$_4$$Cl and extracting with ethyl acetate.

Key Data :

One-Pot Cyclization Strategy

Condensation of N-Methylurea and Dimethylglyoxal

The triazine ring is constructed via cyclocondensation:

- Refluxing N-methylurea (1.0 equiv) and dimethylglyoxal (1.1 equiv) in acetic acid (80°C, 8 hours).

- Isolating the product via recrystallization from ethanol.

Key Data :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| N4 Alkylation + C6 Coupling | 58–63 | >95 | Regioselective for C6 methyl |

| One-Pot Cyclization | 76–81 | >98 | Avoids halogenation steps |

Mechanistic Insights

Alkylation Regioselectivity

BSA facilitates deprotonation at N4 over N2 due to steric hindrance, directing methylation to the N4 position.

Kumada Coupling Mechanism

Palladium(0) oxidatively adds to the C–Br bond, followed by transmetalation with methylmagnesium bromide and reductive elimination to form the C–Me bond.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methyl groups and nitrogen atoms in the triazine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives.

Scientific Research Applications

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural differences among triazine-dione derivatives influence their biological activity and physicochemical properties:

Pharmacokinetic Properties

- Metabolic Stability : Methyl groups in the dimethyl derivative reduce susceptibility to metabolic degradation compared to hydroxy or benzyl groups, which are prone to glucuronidation or oxidation .

- Solubility : Smaller substituents (e.g., methyl) improve aqueous solubility relative to bulky tert-butyl or aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.